1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
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Overview
Description
1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a tert-butylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Introduction of the tert-Butylbenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]methyl}-1H-pyrazole-4-carboxylic acid: This compound features a similar azetidine and pyrazole structure but with different substituents.
4-tert-Butylbenzenesulfonyl chloride: This compound shares the tert-butylbenzenesulfonyl group but lacks the azetidine and pyrazole rings.
Uniqueness
1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the azetidine and pyrazole rings, along with the sulfonyl group, allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-9-19-20(10-14)11-15-12-21(13-15)24(22,23)17-7-5-16(6-8-17)18(2,3)4/h5-10,15H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCIDLIMNFTHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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